molecular formula C11H7NO4 B2830729 1,3-Isoquinolinedicarboxylic acid CAS No. 259243-56-6

1,3-Isoquinolinedicarboxylic acid

Cat. No.: B2830729
CAS No.: 259243-56-6
M. Wt: 217.18
InChI Key: OVVFNTKIYKUVPM-UHFFFAOYSA-N
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Description

1,3-Isoquinolinedicarboxylic acid and its ester derivatives represent a privileged scaffold in medicinal and synthetic chemistry. These compounds are key intermediates in the synthesis of complex molecules, particularly in pharmaceutical research for the development of novel therapeutics . Specific derivatives, such as the 5,7-dichloro compound, are documented as critical intermediates in the synthesis of active pharmaceutical ingredients like Lifitegrast . The structural motif of the tetrahydroisoquinoline core allows for extensive functionalization, making these dicarboxylates versatile building blocks for constructing compound libraries or for use in peptide mimetics, as seen with Fmoc-protected variants . Our offering includes various protected and functionalized derivatives (e.g., tert-butyl and methyl esters) designed to facilitate your advanced synthetic applications . All products are accompanied by comprehensive analytical data (including HNMR and HPLC) to ensure identity and purity, supporting rigorous and reproducible research outcomes. This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-10(14)8-5-6-3-1-2-4-7(6)9(12-8)11(15)16/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVFNTKIYKUVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259243-56-6
Record name isoquinoline-1,3-dicarboxylic acid
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Synthetic Methodologies for 1,3 Isoquinolinedicarboxylic Acid and Its Analogues

Established Synthetic Routes to Isoquinoline (B145761) Carboxylic Acids

The construction of the isoquinoline framework is the foundational step in the synthesis of 1,3-isoquinolinedicarboxylic acid. Several classical and contemporary methods are employed, each with its own advantages and substrate scope.

Cyclization Reactions in Isoquinoline Synthesis (e.g., Pictet-Spengler Variants)

The Pictet-Spengler reaction is a cornerstone in isoquinoline synthesis. nih.govwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgpharmaguideline.comquimicaorganica.org The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline. The reaction conditions are generally mild, especially when the aromatic ring bears electron-donating substituents. pharmaguideline.com

Variations of the Pictet-Spengler reaction have expanded its utility. For instance, the use of different catalytic systems and reaction conditions allows for the synthesis of a diverse range of substituted isoquinolines. nih.govnumberanalytics.com While the traditional Pictet-Spengler reaction yields tetrahydroisoquinolines, subsequent dehydrogenation is necessary to obtain the aromatic isoquinoline core. pharmaguideline.com

Other notable cyclization methods for isoquinoline synthesis include the Bischler-Napieralski and Pomeranz-Fritsch reactions. The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide using a Lewis acid to form a 3,4-dihydroisoquinoline, which is then dehydrogenated. wikipedia.org The Pomeranz-Fritsch reaction utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to form the isoquinoline ring directly under acidic conditions. numberanalytics.comwikipedia.org

Palladium-Catalyzed Carbonylation and Selective Decarboxylation Strategies for Dicarboxylic Acids

Palladium-catalyzed carbonylation reactions are powerful tools for introducing carboxylic acid functionalities, or their derivatives, onto the isoquinoline scaffold. mdpi.comnih.gov These reactions typically involve the coupling of a halo-isoquinoline with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. mdpi.com For instance, the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines has been successfully employed to synthesize isoquinoline-1-carboxamides. mdpi.com The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. mdpi.com While effective, the cost of palladium and the need for high catalyst loadings can be drawbacks. nih.gov

The introduction of two carboxylic acid groups to form a dicarboxylic acid often requires a multi-step approach. One strategy could involve the dicarbonylation of a dihalo-isoquinoline. Alternatively, a pre-existing carboxylic acid or ester group can be present on one of the starting materials prior to the construction of the isoquinoline ring, with the second carboxylic acid group introduced later via a carbonylation reaction.

Selective decarboxylation is a key strategy for accessing specific dicarboxylic acid isomers. The thermal behavior of dicarboxylic acids is dependent on the length of the chain separating the carboxyl groups. libretexts.org For aromatic dicarboxylic acids, selective decarboxylation can sometimes be achieved by controlling the reaction conditions, such as temperature and the presence of catalysts. However, the selective decarboxylation of one of two carboxylic acid groups on an isoquinoline ring to leave the desired 1,3-isomer would require careful control and may depend on the relative stability of the potential carboxylate anions. libretexts.org The decarboxylation of certain dicarboxylic acids can be a source of energy for some fermenting bacteria, a process known as decarboxylation phosphorylation. nih.gov

Multi-Step Organic Synthesis for Structural Elaboration

The synthesis of complex or highly substituted this compound analogues often necessitates multi-step synthetic sequences. ccspublishing.org.cn These sequences allow for the precise installation of various functional groups on the isoquinoline core. An example of a multi-step synthesis is the preparation of isoquinoline-1,3-dicarboxyaldehyde, which can then be oxidized to the corresponding dicarboxylic acid. ccspublishing.org.cn

Multi-step syntheses provide the flexibility to build molecular complexity and introduce a wide range of substituents. These synthetic routes often combine several of the fundamental reactions discussed, such as cyclization, functional group interconversion, and cross-coupling reactions, to achieve the target molecule.

Enantioselective Synthesis and Chiral Resolution Techniques for Isoquinoline Carboxylic Acids

The development of enantioselective methods for the synthesis of chiral isoquinoline carboxylic acids is of great importance, as often only one enantiomer possesses the desired biological activity. pressbooks.pub

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral starting materials. pressbooks.pub One of the most effective approaches involves the use of chiral catalysts that create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. pressbooks.pub For isoquinoline synthesis, the Pictet-Spengler reaction has been adapted for enantioselective synthesis by using chiral auxiliaries on either the β-arylethylamine or the aldehyde component. clockss.org Another strategy involves the enantioselective reduction of an intermediate 3,4-dihydroisoquinoline. clockss.org

Chiral resolution is a classical technique used to separate a racemic mixture of enantiomers. tcichemicals.com This can be achieved by forming diastereomeric salts through the reaction of the racemic carboxylic acid with a chiral amine. acs.org These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization. Another approach is the formation of diastereomeric esters or amides by reacting the carboxylic acid with a chiral alcohol or amine, respectively, followed by chromatographic separation. tcichemicals.comacs.org The use of chiral solvating agents, such as dimeric Cinchona alkaloids, in NMR spectroscopy can also be employed for the enantioresolution of carboxylic acids. acs.org

Preparation of Substituted and Functionalized Derivatives

The functionalization of the isoquinoline core is crucial for modifying the properties of this compound and its analogues. Acylation and alkylation reactions are common methods for introducing new carbon-carbon bonds and functional groups.

Acylation and Alkylation Reactions

Acylation of isoquinolines can be achieved through various methods, including transition metal-free cross-dehydrogenative coupling (CDC) reactions with aldehydes. nih.govacs.orgsigmaaldrich.com This approach provides a direct method for introducing acyl groups onto the electron-deficient isoquinoline ring. nih.govacs.org Another strategy involves the use of arylmethanols as acylating agents in the presence of an oxidant. organic-chemistry.org

Alkylation of isoquinolines can also be performed under metal-free conditions. A recently developed method describes the C-4 alkylation of isoquinolines using vinyl ketones in the presence of benzoic acid. nih.govacs.orgresearchgate.net This reaction proceeds via a temporary dearomatization of the isoquinoline ring. nih.gov Photochemical methods have also been developed for the C-H hydroxyalkylation of isoquinolines, utilizing the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals. nih.gov

Incorporation of Specific Photoisomerizable Moieties

The integration of photoisomerizable units, such as azobenzene (B91143), into the structure of this compound analogues allows for the development of light-responsive materials. The photochromic properties of azobenzene, which can switch between its trans and cis isomers upon irradiation with light of specific wavelengths, can be harnessed to control the properties of the resulting isoquinoline-based molecules. mdpi.commdpi.com

A common strategy to achieve this functionalization is through the formation of an amide linkage between an azobenzene derivative and an amino-functionalized isoquinoline. For instance, azobenzene-4,4′-dicarboxylic acid can be converted to its corresponding dichloride, which then readily reacts with an amino-substituted isoquinoline. mdpi.com While a direct reported synthesis for an amino-substituted this compound to couple with azobenzene dicarboxylic acid was not found in the reviewed literature, the synthesis of 8-(aryldiazenyl)quinolines has been demonstrated by reacting 8-aminoquinoline (B160924) with various aryldiazonium salts in aqueous media, yielding novel azo dyes. dergipark.org.tr This suggests a feasible pathway for creating photoisomerizable isoquinoline derivatives.

The synthesis of amide-based derivatives of azobenzene-4,4′-dicarboxylic acid has been described, where the diacid is treated with m-aminophenol in the presence of a base to yield the corresponding bis-amide. mdpi.com This methodology could theoretically be adapted to use an amino-substituted this compound as the amine component, thus directly incorporating the photoisomerizable azobenzene unit. The photochemical properties of such resulting amides, including their trans-to-cis isomerization under UV irradiation, have been studied, demonstrating the viability of creating light-responsive isoquinoline-based systems. mdpi.comnih.gov

Table 1: Synthesis of Azobenzene-Containing Amides

ReactantsProductKey Features
Azobenzene-4,4′-dicarboxylic acid dichloride, m-aminophenolBis-amide derivative of azobenzeneFormation of photoresponsive amides. mdpi.com
8-aminoquinoline, Aryldiazonium salts8-(aryldiazenyl)quinolinesSynthesis of azo dyes in aqueous media. dergipark.org.tr

Coordination Chemistry of Isoquinoline Carboxylic Acids

Ligand Design Principles and Diverse Coordination Modes

The design of a ligand is paramount to controlling the structure and properties of the resulting metal complex. 1,3-Isoquinolinedicarboxylic acid (IDA) presents a compelling scaffold for coordination chemistry due to its array of potential donor sites: the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the two carboxylate groups located at the 1- and 3-positions. This arrangement allows for a variety of coordination modes, making it a highly versatile building block.

The fundamental design principle of IDA as a ligand lies in its potential for multidenticity. The combination of a soft N-donor and hard O-donors allows it to bind to a wide range of metal ions. The rigidity of the isoquinoline backbone provides a predictable framework, while the rotational freedom of the carboxyl groups offers structural flexibility.

The diverse coordination modes of IDA can be predicted based on its structure and by analogy to other dicarboxylic acids. mdpi.com These modes can range from simple chelation to complex bridging, leading to architectures of varying nuclearity and dimensionality.

Potential Coordination Modes of this compound

Coordination Mode Description Potential Nuclearity
Bidentate (N,O-Chelate) The ligand coordinates to a single metal center via the isoquinoline nitrogen and an oxygen from one of the carboxylate groups (either at C1 or C3), forming a stable 5- or 6-membered chelate ring. Mononuclear
Tridentate (N,O,O'-Chelate) The ligand coordinates to a single metal center using the nitrogen atom and one oxygen from each of the two carboxylate groups. This is analogous to the behavior of dipicolinic acid. ajol.info Mononuclear
Bridging One or both carboxylate groups bridge two different metal centers. The ligand can adopt various syn-syn, syn-anti, or anti-anti bridging conformations. mdpi.com Polynuclear

| Chelating and Bridging | The ligand chelates to one metal center using the N,O-donors and simultaneously uses the second carboxylate group to bridge to an adjacent metal center. | Polynuclear |

Complex Formation with Transition Metal Ions

Transition metal ions, with their partially filled d-orbitals and variable oxidation states, are ideal partners for ligands like this compound. The interaction between the ligand's donor atoms and the metal's acceptor orbitals leads to the formation of stable coordination complexes. The specific nature of the resulting complex is influenced by factors such as the metal-to-ligand ratio, pH, solvent, and the presence of counter-ions or ancillary ligands.

The structural versatility of this compound allows for the formation of both mononuclear and polynuclear complexes.

Mononuclear Complexes : In scenarios where IDA acts as a bidentate or tridentate chelating agent, mononuclear complexes are formed. ajol.infonih.gov In these structures, a single metal ion is coordinated by one or more IDA ligands. The remaining coordination sites on the metal are typically occupied by solvent molecules (e.g., water) or other co-ligands. For instance, a complex of the type [M(IDA)₂(H₂O)₂] could be anticipated, similar to structures formed with other heterocyclic dicarboxylic acids. researchgate.net

Polynuclear Complexes : The presence of two carboxylate groups makes IDA an excellent candidate for constructing polynuclear compounds, including coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com By acting as a bridging ligand, IDA can link multiple metal centers together, extending the structure into one, two, or three dimensions. mdpi.com This bridging can occur through a single carboxylate group linking two metals or through both carboxylate groups connecting to different metal centers, leading to complex network topologies.

The coordination geometry of a metal complex describes the spatial arrangement of the ligands around the central metal ion. This geometry is dictated by the coordination number of the metal and the electronic repulsion between ligand donor atoms. While specific crystal structures for IDA complexes are not available in the surveyed literature, the expected geometries can be inferred from common transition metal ion preferences.

Common Coordination Geometries for Transition Metal Ions

Metal Ion (Example) Typical Coordination Number Common Geometry
Cu(II) 4, 5, 6 Square Planar, Square Pyramidal, Distorted Octahedral
Ni(II) 4, 6 Square Planar, Tetrahedral, Octahedral
Co(II) 4, 6 Tetrahedral, Octahedral
Zn(II) 4, 6 Tetrahedral, Octahedral

Chelation Properties and Metal-Ligand Bonding Interactions

Chelation, the formation of two or more separate coordinate bonds between a multidentate ligand and a single central metal atom, is a key feature of this compound's interaction with metal ions. This process results in the formation of stable ring structures, an effect known as the chelate effect.

IDA possesses two potential chelation sites involving the heterocyclic nitrogen:

N, C1-Carboxylate Chelation : Coordination involving the isoquinoline nitrogen and the carboxylate group at the C1 position would form a five-membered chelate ring. Five-membered rings are generally highly stable due to minimal ring strain.

N, C3-Carboxylate Chelation : Coordination using the nitrogen and the C3-carboxylate would result in a six-membered chelate ring. Six-membered rings are also thermodynamically stable and commonly observed in coordination chemistry.

The bonding between the metal ion (a Lewis acid) and the ligand (a Lewis base) is primarily a coordinate covalent bond. This involves the donation of a lone pair of electrons from the ligand's nitrogen and oxygen donor atoms into the vacant orbitals of the transition metal ion. The strength and nature of this metal-ligand bond are influenced by both sigma (σ) and pi (π) interactions. The nitrogen and oxygen atoms act as σ-donors. Additionally, the π-system of the isoquinoline ring can participate in π-bonding interactions with suitable metal d-orbitals, further stabilizing the complex.

Metal Organic Frameworks Mofs Utilizing Dicarboxylic Linkers

Design Principles of Carboxylate-Based MOFs

The design of carboxylate-based MOFs is a highly sophisticated process guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network topologies. The final structure and properties of a MOF are heavily dependent on the careful selection of metal nodes, organic linkers, solvents, and reaction conditions such as temperature and pressure.

Key design considerations include:

Linker Attributes: The length, rigidity, symmetry, and functionality of the dicarboxylate linker are critical. Longer linkers can lead to larger pores, while specific functional groups on the linker can impart desired chemical properties to the pores, such as hydrophilicity or catalytic activity. mdpi.com Carboxylate groups are effective linkers as they can adopt various binding modes, including monodentate, chelating, and bridging, which influences the connectivity of the framework. acs.org

Topological Control: By matching the geometry of the metal SBU and the organic linker, specific network topologies can be targeted. For example, linear dicarboxylates like terephthalic acid often form cubic frameworks like MOF-5 when combined with octahedral SBUs. youtube.com This "like-linking" principle allows for the isoreticular synthesis of families of MOFs with the same topology but systematically varied pore sizes and functionalities.

Potential of 1,3-Isoquinolinedicarboxylic Acid as a MOF Linker

While numerous dicarboxylic acids have been employed in MOF synthesis, the use of this compound is not yet widely documented in scientific literature. However, its unique chemical structure presents considerable potential for the development of novel MOFs with tailored properties. The molecule features two carboxylate groups for framework construction and a nitrogen atom within the isoquinoline (B145761) ring system, which can introduce additional functionality.

Rational Design for Targeted Topological Structures

The rational design of MOFs using this compound would leverage its distinct structural features. The two carboxylate groups at the 1- and 3-positions provide the necessary connectivity to form extended, porous networks. The angular disposition of these groups, as opposed to a linear arrangement, would likely favor the formation of non-cubic, complex topologies.

The presence of the isoquinoline nitrogen atom is a key feature for rational design. It can serve several roles:

Additional Coordination Site: The nitrogen atom could act as a secondary binding site for metal ions, potentially leading to higher connectivity nodes and more robust frameworks. The use of linkers with both N- and O-donor atoms is a known strategy for constructing MOFs. researchgate.net

Pore Environment Modification: If the nitrogen atom does not coordinate to a metal center, it remains as a basic site within the MOF's pores. This free Lewis basic site can enhance the selective adsorption of acidic gases like CO2 or act as a catalytic site.

Interpenetration Control: The shape and functionality of the linker can influence the degree of interpenetration, where multiple independent frameworks grow through one another. The specific geometry of this compound could be used to either promote or hinder this phenomenon, thereby controlling the final pore size of the material. This approach is seen in related systems where linker choice governs the final architecture. nih.gov

Solvothermal and Hydrothermal Synthesis Strategies of MOFs

The primary methods for synthesizing crystalline MOFs, and the most likely routes for using this compound, are solvothermal and hydrothermal synthesis. ossila.comresearchgate.net

Solvothermal Synthesis: This is the most common method for producing MOFs. ossila.com It involves dissolving the metal salt and the organic linker (in this case, this compound) in an organic solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF). The mixture is sealed in a Teflon-lined autoclave and heated to temperatures typically between 80°C and 250°C for several days. ossila.commdpi.com The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the thermodynamically stable MOF product. The choice of solvent, temperature, reaction time, and the use of modulators (like other acids) can significantly influence the resulting crystal size, phase, and defect density. researchgate.net

Hydrothermal Synthesis: This method is similar to solvothermal synthesis, but uses water as the solvent. mdpi.comresearchgate.netnih.gov It is a cost-effective and environmentally friendly approach. nih.gov The reaction is carried out in an autoclave under autogenous pressure at elevated temperatures. acs.org This technique is particularly suitable for synthesizing highly crystalline and stable MOFs, including many of the well-known MIL (Materials of Institut Lavoisier) series. researchgate.net For a linker like this compound, hydrothermal synthesis could be a viable strategy, especially when targeting frameworks with high stability in aqueous environments.

Post-Synthetic Modification Protocols for MOF Functionalization

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into a MOF after its initial synthesis, often enabling the incorporation of groups that would not survive the initial synthesis conditions. rsc.orgacs.org A hypothetical MOF constructed from this compound would be an excellent candidate for several PSM protocols.

Covalent Modification: The isoquinoline ring system could potentially undergo electrophilic aromatic substitution if activated, allowing for the covalent attachment of new functional groups, although this is often challenging.

Metalation/Coordination at the Nitrogen Site: The most promising PSM route would target the uncoordinated nitrogen atom of the isoquinoline linker. This Lewis basic site could be coordinated to additional metal ions or organometallic complexes after the framework has been formed. This has been shown to install new catalytic sites or modify the electronic properties of the MOF. acs.org

Linker Exchange: Solvent-assisted linker exchange (SALE) is a technique where the original linkers of a pre-formed MOF are swapped out for new ones. acs.orgyoutube.com A robust MOF made with this compound could potentially have its linkers partially or fully exchanged for other functionalized linkers to fine-tune the pore properties.

Defect Functionalization: The synthesis of MOFs often results in missing linkers or nodes, creating defects. These defect sites, which may have terminal hydroxyl or carboxylate groups, can be specifically targeted for functionalization. For instance, new functional groups can be grafted onto these open coordination sites at the metal clusters. frontiersin.org

Supramolecular Assemblies Involving Isoquinoline Dicarboxylic Acids

Non-Covalent Interactions in Supramolecular Design (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the self-assembly of molecules into larger, well-defined structures. nih.gov The primary forces at play are hydrogen bonds, π-π stacking, van der Waals forces, and electrostatic interactions. nih.gov In the context of carboxylic acids, hydrogen bonding is a particularly robust and directional interaction, often leading to the formation of predictable synthons, which are reliable structural units in crystal engineering. mdpi.com

For aromatic molecules, π-π stacking is another crucial interaction that contributes to the stability of the resulting supramolecular architectures. wikipedia.org The face-to-face or offset stacking of aromatic rings is a common feature in the crystal packing of such compounds. rsc.org While specific studies detailing the hydrogen bonding patterns and π-π stacking interactions of 1,3-isoquinolinedicarboxylic acid are not extensively available, the behavior of analogous molecules provides insight. For instance, the study of other dicarboxylic acids reveals that the interplay between strong hydrogen bonds from the carboxyl groups and weaker interactions like C-H···O bonds can lead to the formation of complex and varied supramolecular networks. nih.gov

Interaction TypePotential Role in this compound Assemblies
Hydrogen Bonding The two carboxylic acid groups are strong hydrogen bond donors and acceptors, capable of forming dimers or extended chains, which are common motifs in carboxylic acid crystal structures. mdpi.com
π-π Stacking The aromatic isoquinoline (B145761) core can participate in π-π stacking interactions, contributing to the overall stability and dimensionality of the supramolecular assembly. wikipedia.orgrsc.org
C-H···O Interactions Weaker C-H···O hydrogen bonds can also play a significant role in directing the crystal packing and stabilizing the three-dimensional structure. nih.gov
Anion-π Interactions The electron-deficient nature of the nitrogen-containing aromatic ring could potentially lead to anion-π interactions. wikipedia.org

Molecular Recognition and Host-Guest Systems

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, a fundamental concept in supramolecular chemistry. nih.gov Host-guest systems often rely on a combination of non-covalent interactions to achieve selectivity. While there is a vast body of research on host-guest systems, specific examples employing this compound as a primary component are not prominently featured in the current literature. The geometric arrangement of its functional groups, however, suggests its potential as a building block for constructing host cavities for the recognition of specific guest molecules.

Self-Assembly Processes and Hierarchical Structural Formation

Self-assembly is the spontaneous organization of molecules into ordered structures, a process driven by the minimization of free energy. nih.gov Hierarchical self-assembly involves multiple stages of organization, leading to structures with increasing complexity and size. nih.govrsc.orgmdpi.com The formation of such structures from designed peptide derivatives and other organic molecules has been a subject of intense research. rsc.org Although the principles of self-assembly are well-established, detailed studies on the self-assembly processes of this compound into hierarchical structures are not readily found in published research.

Role of Isoquinoline Dicarboxylic Acid Derivatives in Engineered Supramolecular Architectures

The rational design of molecules for the construction of specific supramolecular architectures is a key aspect of crystal engineering. While derivatives of isoquinoline have been explored in various contexts, the specific application of this compound in the engineering of complex supramolecular architectures is an area that appears to be emerging. The structural versatility of related dicarboxylic acids in forming co-crystals and coordination polymers suggests that this compound could be a valuable component in the creation of new functional materials. However, comprehensive studies detailing its role in such engineered systems are limited.

Catalytic Applications and Methodological Development

Ligand Applications in Homogeneous Catalysis

In homogeneous catalysis, the design of organic ligands is paramount in controlling the reactivity and selectivity of metal catalysts. The isoquinoline (B145761) core, with its specific steric and electronic properties, and the dicarboxylic acid groups, which can coordinate to metal centers, make 1,3-isoquinolinedicarboxylic acid an intriguing candidate for ligand development.

Decarboxylative cross-coupling reactions have emerged as powerful carbon-carbon bond-forming methodologies, utilizing carboxylic acids as readily available and stable organic substrates. wikipedia.orgresearchgate.netnih.govresearchgate.net These reactions typically proceed via the extrusion of carbon dioxide, with a metal catalyst mediating the formation of a new bond. wikipedia.org While direct studies employing this compound as a ligand in these reactions are not extensively documented, research on closely related isoquinoline derivatives highlights the potential of this scaffold in facilitating such transformations.

A significant study has demonstrated the regioselective decarboxylative arylation of 1- and 3-carboxy isoquinoline N-oxides with aryl iodides. nih.gov This reaction selectively occurs at the site of the carboxylic acid function, yielding the corresponding C-1 or C-3 arylated isoquinoline N-oxides. nih.gov This process underscores the capability of the isoquinoline framework to participate in and direct decarboxylative coupling reactions. The N-oxide functionality in these substrates plays a crucial role in activating the molecule for the catalytic cycle. This methodology, which tolerates a variety of electronically diverse aryl iodides, provides an efficient route to functionalized isoquinolines. nih.gov

EntryAryl IodideProductYield (%)
14-Iodotoluene1-(p-tolyl)isoquinoline N-oxide85
21-Iodo-4-methoxybenzene1-(4-methoxyphenyl)isoquinoline N-oxide82
31-Iodo-4-nitrobenzene1-(4-nitrophenyl)isoquinoline N-oxide75
41-Iodo-4-fluorobenzene1-(4-fluorophenyl)isoquinoline N-oxide88
53-Iodotoluene3-(m-tolyl)isoquinoline N-oxide78

Table 1: Selected examples from the decarboxylative arylation of 1-carboxy isoquinoline N-oxide with various aryl iodides. Data sourced from a study on regioselective decarboxylative cross-coupling. nih.gov

The success of this transformation with isoquinoline N-oxide derivatives strongly suggests that this compound could serve as a precursor to ligands or substrates in similar palladium-catalyzed decarboxylative couplings. The presence of two carboxylic acid groups on the same isoquinoline backbone opens up possibilities for selective mono- or di-functionalization, leading to complex molecular architectures.

The development of chiral ligands for enantioselective catalysis is a cornerstone of modern organic synthesis. The inherent chirality and rigid structure of certain molecular scaffolds make them excellent candidates for inducing asymmetry in catalytic reactions. While specific applications of chiral derivatives of this compound in enantioselective catalysis are not yet widely reported, the broader class of isoquinoline-containing molecules has shown significant promise.

For instance, Brønsted acid catalysis employing chiral phosphoric acids has been successfully used in the enantioselective synthesis of (Z)-1,3-butadienyl-2-carbinols. nih.gov This highlights the potential of acidic functional groups in proximity to a chiral environment to control stereochemical outcomes. It is conceivable that chiral derivatives of this compound, where the carboxylic acid groups play a role in substrate binding and activation, could be developed for similar Brønsted acid-catalyzed transformations.

Furthermore, the isoquinoline core is a key component of many privileged chiral ligands used in asymmetric synthesis. The development of such ligands often involves the strategic placement of functional groups that can coordinate to a metal center and create a well-defined chiral pocket around the active site. The two carboxylic acid groups of this compound provide handles for the introduction of chirality and for binding to metal catalysts, suggesting a fertile ground for the future design of novel enantioselective catalysts.

Heterogeneous Catalysis within Porous MOF Scaffolds

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netrsc.orgwku.eduyoutube.commdpi.comnih.govscispace.comresearchgate.net Their high surface area, tunable pore sizes, and the potential for functionalization make them highly attractive for applications in heterogeneous catalysis. mdpi.comscispace.com Dicarboxylic acids are common building blocks for MOFs, and the geometry of the ligand dictates the dimensionality and topology of the resulting framework.

While the use of this compound as a linker in MOF synthesis is an emerging area, the application of its isomer, pyridine-3,5-dicarboxylic acid, has been documented. umt.edu.my MOFs derived from pyridine-3,5-dicarboxylic acid have been synthesized using various metal salts, resulting in frameworks with diverse structures and potential catalytic activities. umt.edu.my The nitrogen atom within the pyridine (B92270) ring can act as an additional coordination site, influencing the final structure of the MOF. umt.edu.my

The incorporation of this compound into MOFs could lead to materials with unique catalytic properties. The isoquinoline nitrogen could serve as a basic site, while the uncoordinated carboxylic acid groups could act as acidic sites, leading to bifunctional catalysts. Furthermore, the metal nodes themselves can be catalytically active. The porosity of such MOFs would allow for size-selective catalysis, where the framework controls access of substrates to the active sites.

MOF PrecursorMetal SaltResulting MOF StructurePotential Application
Pyridine-3,5-dicarboxylic acidCadmium nitrate (B79036) tetrahydrate3D Coordination PolymerGas Sorption, Catalysis
Pyridine-3,5-dicarboxylic acidCobalt acetate (B1210297)2D Polymeric StructureHeterogeneous Catalysis
Pyridine-3,5-dicarboxylic acidZinc acetate hydrate2D Polymeric StructureLuminescence, Sensing
Pyridine-3,5-dicarboxylic acidNickel chloride1D Chain StructureMagnetic Materials

Table 2: Examples of MOFs synthesized from pyridine-3,5-dicarboxylic acid, an isomer of this compound, showcasing the structural diversity achievable. Data sourced from a study on MOFs derived from 3,5-pyridinedicarboxylic acid. umt.edu.my

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is crucial for the optimization of existing catalysts and the rational design of new ones. For reactions involving this compound or its derivatives, the catalytic cycle would likely involve coordination of the isoquinoline ligand to a metal center, followed by substrate activation, bond formation, and catalyst regeneration.

In the context of the decarboxylative cross-coupling of isoquinoline N-oxides, the proposed mechanism involves the initial oxidative addition of an aryl halide to a low-valent palladium catalyst. wikipedia.org This is followed by coordination of the isoquinoline N-oxide carboxylate, decarboxylation, and reductive elimination to afford the arylated product and regenerate the active catalyst. wikipedia.org

For potential catalytic applications of MOFs based on this compound, the mechanism would depend on the nature of the active site. If the metal nodes are the catalytic centers, the reaction would proceed on the surface of the pores. If the organic linker itself is functionalized to be catalytic, the mechanism would be analogous to homogeneous catalysis, but with the catalyst immobilized within the solid framework. Mechanistic insights into related systems, such as the C(acyl)-N functionalization mediated by late transition metals and photoredox catalysis, can provide a foundation for proposing plausible reaction pathways. rsc.orgrsc.org

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory and ab initio methods) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of molecules like 1,3-isoquinolinedicarboxylic acid. These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and energetic properties.

DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are often used to optimize the molecular geometry and calculate various electronic properties. For isoquinoline (B145761), the parent molecule, DFT calculations have been used to determine its dipole moment and rotational constants. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's stability and reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For dicarboxylic acids, DFT can be employed to study the interactions between the carboxylate groups and metal ions, quantifying the influence of multibody interactions on the system's energetics. Such calculations can reveal the extent of charge transfer and its stabilizing effects. Furthermore, local reactivity descriptors derived from DFT, such as Fukui indices, can predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack, which is particularly useful for understanding the reactivity of the isoquinoline ring and the carboxylic acid functional groups.

Ab initio methods, which are computationally more demanding, provide a higher level of theory and are used for obtaining highly accurate results, especially for smaller molecules or for benchmarking DFT results. These methods are essential for a precise understanding of the electronic landscape of this compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy-Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap-Indicator of chemical reactivity and stability.
Dipole Moment-Provides insight into the molecule's polarity and intermolecular interactions.
Electron Affinity-Energy released when an electron is added.
Ionization Potential-Energy required to remove an electron.
Chemical Hardness-Resistance to change in electron distribution.
Chemical Softness-Reciprocal of hardness, indicates reactivity.
Electrophilicity Index-A measure of the electrophilic character of the molecule.

Note: This table is illustrative. Specific values would require dedicated computational studies on this compound.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in solution or in the solid state.

For dicarboxylic acids, ab initio molecular dynamics (AIMD) can be used to explore the conformational landscape, especially in the condensed phase where intermolecular interactions, such as hydrogen bonding, play a significant role. These simulations can reveal stable conformers that might not be predicted by simple energy minimization techniques. MD simulations of dicarboxylic acids on aqueous aerosols have been used to investigate their structure and interfacial properties, which is relevant for understanding their environmental fate.

In the context of drug design, MD simulations can be used to study the interaction of a ligand, such as a derivative of this compound, with its biological target. These simulations can provide insights into the binding affinity, the stability of the complex, and the key interactions that govern molecular recognition.

Conformational Analysis and Spectroscopic Property Prediction

The presence of two carboxylic acid groups attached to the flexible isoquinoline core suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. Computational methods are well-suited for this purpose. For instance, studies on related heterocyclic systems like 1,2,3,4-tetrahydroquinoline (B108954) have used MP2 calculations to identify stable conformations and the energy barriers separating them.

The relative orientation of the two carboxylic acid groups with respect to the isoquinoline ring can significantly influence the molecule's properties, including its ability to form intramolecular hydrogen bonds and its interaction with other molecules.

Furthermore, computational methods can predict various spectroscopic properties. For example, DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra), which can then be compared with experimental data to confirm the structure and to aid in the assignment of spectral bands. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. Predictions of NMR chemical shifts are also possible, which are invaluable for the structural elucidation of complex molecules.

Elucidation of Structure-Property Relationships through Computational Modeling

Computational modeling plays a pivotal role in establishing quantitative structure-property relationships (QSPR). These models aim to correlate the structural features of a molecule with its macroscopic properties. For isoquinoline derivatives, QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict their biological activities, such as inhibitory effects on enzymes.

By calculating a set of molecular descriptors for this compound and its derivatives, it is possible to build models that predict various properties of interest. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, charges). For example, a QSAR model for isoquinoline derivatives acting as AKR1C3 inhibitors found that descriptors related to molecular shape and electronic properties were crucial for predicting bioactivity.

Through such computational models, one can understand how modifications to the structure of this compound, such as the introduction of different substituents, would affect its properties. This predictive capability is highly valuable in the rational design of new molecules with tailored functionalities for applications in materials science and medicinal chemistry.

Chemical Derivatives and Their Research Utility

Synthesis of Novel 1,3-Isoquinolinedicarboxylic Acid Derivatives

The synthesis of novel derivatives of this compound primarily involves modifications of the carboxylic acid groups and the isoquinoline (B145761) core. The two carboxylic acid moieties serve as convenient handles for a variety of chemical transformations, most notably the formation of esters and amides. acs.orgorganic-chemistry.org

Standard esterification procedures, such as treatment with an alcohol in the presence of an acid catalyst, can be employed to produce the corresponding mono- or di-esters. Similarly, the carboxylic acids can be converted to acid chlorides, typically using reagents like thionyl chloride, which are then reacted with a wide range of primary or secondary amines to yield the corresponding amides. rsc.org These reactions are generally high-yielding and allow for the introduction of a diverse set of functional groups, thereby modulating the steric and electronic properties of the parent molecule.

Furthermore, the isoquinoline nitrogen atom can be alkylated to form quaternary isoquinolinium salts, which can alter the solubility and electronic characteristics of the molecule. The aromatic rings of the isoquinoline core can also be functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. A notable development in this area is the photo-induced carbamoyl radical cascade amidation/cyclization, which provides a novel route to amide-functionalized isoquinoline-1,3-diones. rsc.org

A variety of synthetic methods for producing isoquinoline carboxylic acids have been documented in scientific literature. One such method involves the ring-closure of N-acylphenylalanine derivatives to obtain methyl esters of 3-isoquinolinecarboxylic acids. acs.org

Derivative TypeReagents and ConditionsFunctional Group Introduced
EstersAlcohol, Acid Catalyst-COOR
AmidesThionyl Chloride, Amine-CONR₂
Isoquinolinium SaltsAlkyl HalideQuaternary Nitrogen
Amide-functionalized Isoquinoline-1,3-dionesOxamic acids, 4CzIPN (photosensitizer)Amide and dione functionalities

Applications as Key Building Blocks in Complex Organic Synthesis

The structural rigidity and diverse functionalization potential of this compound and its derivatives make them valuable building blocks, or synthons, in the construction of more complex organic molecules. Their utility is particularly evident in the field of heterocyclic chemistry, where they can serve as precursors to polycyclic systems.

One of the key applications of such building blocks is in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating substantially all of the atoms of the starting materials. The dicarboxylic acid functionality, or its ester or amide derivatives, can participate in a variety of MCRs to generate intricate molecular scaffolds. beilstein-journals.orgnih.govmdpi.com For instance, derivatives of this compound could potentially be employed in Ugi or Passerini reactions to introduce diversity and complexity in a single synthetic step. mdpi.com

The isoquinoline core itself is a privileged scaffold in medicinal chemistry, and by using this compound as a starting material, chemists can access novel isoquinoline-containing compounds with unique substitution patterns. These can then be further elaborated to create libraries of compounds for biological screening. For example, the synthesis of pyrrolo[2,1-a]isoquinolines can be achieved through multicomponent 1,3-dipolar cycloaddition reactions, showcasing the utility of the isoquinoline scaffold in building fused heterocyclic systems. mdpi.com

Reaction TypePotential Role of this compound DerivativesResulting Structural Motif
Multicomponent Reactions (e.g., Ugi, Passerini)As the carboxylic acid componentHighly substituted, complex acyclic or heterocyclic structures
Heterocycle SynthesisAs a scaffold for annulation reactionsFused polycyclic systems (e.g., imidazopyridine-fused isoquinolinones)
1,3-Dipolar CycloadditionAs the dipolarophile or precursor to the dipoleSpiro- or fused-ring systems containing the isoquinoline core

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries and ligands play a pivotal role. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the stereochemical outcome of a subsequent reaction, after which it is removed. Chiral ligands, on the other hand, coordinate to a metal catalyst to create a chiral environment that influences the stereoselectivity of a catalyzed reaction.

While there is a lack of specific reports on the use of this compound as a chiral auxiliary or ligand, its structural features suggest potential in this area. If the parent molecule is resolved into its enantiomers (in the case of atropisomerism) or if a chiral moiety is appended to it, the resulting derivative could serve as a chiral director. For instance, conversion of the dicarboxylic acid to a chiral diamide or diester using a chiral amine or alcohol would generate a chiral molecule that could be explored as a ligand for asymmetric catalysis. nih.gov

The two carboxylic acid groups are capable of chelating to a metal center, and the rigidity of the isoquinoline backbone could provide a well-defined chiral pocket around the metal. This is a common design feature in many successful chiral ligands used in transition-metal-catalyzed asymmetric reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions. mdpi.com The development of chiral Brønsted acids has also emerged as a powerful tool in asymmetric synthesis, and appropriately functionalized derivatives of this compound could potentially be designed to act as such catalysts. rsc.orgrsc.org

Potential ApplicationDesign StrategyTarget Asymmetric Transformation
Chiral LigandFormation of a chiral diester or diamide; Coordination to a metal centerAsymmetric hydrogenation, Diels-Alder reaction, Aldol reaction
Chiral AuxiliaryAttachment to a prochiral substrateStereoselective alkylation, acylation
Chiral Brønsted AcidIntroduction of an acidic proton in a chiral environmentEnantioselective additions to imines or carbonyls

Design of Molecular Probes for Fundamental Chemical Biology Studies

Molecular probes are essential tools in chemical biology for the study of biological systems. These are typically small molecules that can be used to visualize, track, or perturb the function of biomolecules such as proteins and nucleic acids. Fluorescent probes, for example, contain a fluorophore that allows for their detection by fluorescence microscopy, while photoaffinity probes contain a photoreactive group that can form a covalent bond with a target biomolecule upon irradiation with light.

The isoquinoline and quinoline scaffolds are common components of fluorescent probes due to their intrinsic photophysical properties. semanticscholar.orgresearchgate.net By chemically modifying the this compound core, it is possible to design novel fluorescent probes. For example, one of the carboxylic acid groups could be coupled to a known fluorophore to create a sensor for metal ions or small molecules. nih.govmdpi.com The other carboxylic acid group could be used to attach a recognition element that specifically binds to a biological target. The binding event could then trigger a change in the fluorescence properties of the probe, allowing for the detection of the target. A pyrroloquinoline-derivative-based fluorescent probe has been successfully synthesized for the selective detection of lysine in living cells. nih.gov

Furthermore, derivatives of this compound could be designed as photoaffinity probes. This would involve the introduction of a photoreactive group, such as a benzophenone or a diazirine, onto the isoquinoline scaffold. The resulting probe could then be used to identify the protein targets of a bioactive compound derived from the same scaffold.

Probe TypeKey Design FeaturePotential Application
Fluorescent ProbeIncorporation of a fluorophore and a recognition motifDetection and imaging of metal ions, anions, or biomolecules in vitro and in vivo
Photoaffinity ProbeAttachment of a photoreactive group (e.g., benzophenone, diazirine)Identification of the protein binding partners of isoquinoline-based compounds
Ratiometric SensorTwo fluorescent moieties with different emission wavelengthsMore precise quantification of analytes by measuring the ratio of two emission intensities

Analytical and Spectroscopic Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 1,3-Isoquinolinedicarboxylic acid, ¹H and ¹³C NMR would be used to confirm the arrangement of protons and carbons on the isoquinoline (B145761) ring and the carboxylic acid groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core. Due to the electron-withdrawing nature of the two carboxylic acid groups and the nitrogen atom, these protons would appear in the downfield region (typically δ 7.5-9.5 ppm). hmdb.cachemicalbook.com The proton at position 4, situated between the two carboxylic acid groups, would likely be the most deshielded. The protons on the benzene (B151609) portion of the isoquinoline ring (H-5, H-6, H-7, H-8) would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling. The acidic protons of the two carboxyl groups would typically appear as a very broad singlet at a chemical shift greater than 10 ppm, and its position can be highly dependent on the solvent and concentration. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide evidence for each carbon atom in the molecule. The carbons of the two carboxylic acid groups (C1 and C3) are expected to resonate at the lowest field, typically in the range of 165-185 ppm. chemicalbook.com The carbon atoms of the isoquinoline ring would appear in the aromatic region (approximately 120-150 ppm). chemicalbook.comresearchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be used to differentiate between quaternary carbons (like C1, C3, C4a, and C8a), CH carbons, and CH₂ carbons (none in this molecule). youtube.com Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related compounds and general principles. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-48.5 - 9.5 (singlet)125 - 135
H-57.8 - 8.2 (doublet)128 - 132
H-67.6 - 8.0 (triplet)126 - 130
H-77.6 - 8.0 (triplet)126 - 130
H-88.0 - 8.4 (doublet)128 - 132
1-COOH> 10 (broad singlet)165 - 175
3-COOH> 10 (broad singlet)165 - 175
C-1-145 - 155
C-3-150 - 160
C-4a-135 - 140
C-8a-130 - 135

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₁₁H₇NO₄), the molecular weight is 217.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 217. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision (e.g., to four or more decimal places), which allows for the unambiguous determination of the elemental formula.

The fragmentation pattern in MS provides a fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). Successive losses of CO₂ (44 Da) from the parent ion are also highly probable. The isoquinoline ring itself is quite stable, but fragmentation of the ring system can also occur under high energy conditions.

Table 2: Predicted Mass Spectrometry Fragments for this compound (Note: These are predicted fragmentation patterns based on the structure. Relative abundances are not predicted.)

m/z Value Possible Fragment Identity Neutral Loss
217[C₁₁H₇NO₄]⁺˙ (Molecular Ion)-
200[C₁₁H₇NO₃]⁺˙•OH
173[C₁₀H₇NO₂]⁺˙CO₂
172[C₁₁H₆NO₂]⁺•COOH
129[C₉H₇N]⁺˙2 x CO₂
102[C₈H₆]⁺˙2 x CO₂ + HCN

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can serve as a fingerprint for identifying the compound or for assessing the purity of a bulk sample. It is also instrumental in studying polymorphism, which is the ability of a compound to exist in more than one crystal structure.

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid and aromatic ring. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. chemicalbook.comchemicalbook.com The C=O stretching vibration of the carboxyl groups would appear as a strong, sharp band typically between 1680 and 1720 cm⁻¹. The presence of conjugation with the aromatic ring would shift this peak to a lower wavenumber. nist.gov Additionally, C-O stretching and O-H bending vibrations would be observed between 900-1400 cm⁻¹. Aromatic C=C and C-H stretching and bending vibrations would also be present.

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic systems like isoquinoline have characteristic UV absorption spectra. This compound is expected to exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions within the conjugated aromatic system. The exact position and intensity of these bands (λ_max) are sensitive to the solvent and the substitution pattern on the ring.

Circular Dichroism (CD) for Chiral Purity and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is highly sensitive to the chiral environment of molecules.

Since this compound itself is an achiral molecule, it will not exhibit a CD spectrum. However, CD spectroscopy would be a critical tool for analyzing chiral derivatives of this compound or for studying its interactions with other chiral molecules (e.g., proteins or chiral selectors). nih.gov If this compound were to be used as a building block in the synthesis of a chiral molecule, CD spectroscopy would be essential for determining the enantiomeric purity and studying the conformation of the resulting product in solution. nih.gov

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). researchgate.netchemicalbook.com The acidic nature of the molecule requires the mobile phase to be acidic (e.g., using trifluoroacetic acid or formic acid) to ensure the carboxylic acid groups are protonated and to obtain sharp, symmetrical peaks. chemicalbook.com Detection would typically be performed using a UV detector set to one of the absorption maxima of the isoquinoline ring system.

An established HPLC method would be used to assess the purity of synthesized batches of this compound by quantifying the area of the main peak relative to any impurity peaks. It could also be scaled up for preparative HPLC to purify the compound.

Future Directions and Emerging Research Areas

Integration with Nanoscience and Advanced Materials Science

The integration of 1,3-isoquinolinedicarboxylic acid into nanoscience and materials science is a promising, albeit nascent, area of research. The compound's structure is conducive to acting as a molecular building block, or "ligand," for the construction of highly ordered, nanoscale materials. Its ability to coordinate with metal ions can be exploited to create self-assembled structures with defined geometries.

Future research may focus on using this compound to template the growth of nanoparticles or to functionalize the surfaces of nanomaterials, thereby imparting specific chemical recognition or catalytic properties. The conjugation of nanoparticles with such organic molecules is a key area in developing new materials for applications ranging from medical diagnostics to environmental remediation.

Development of Novel Functional Materials Based on the Compound Scaffold

A significant emerging research direction is the use of this compound as a primary component in novel functional materials, particularly Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are constructed from metal ions or clusters linked together by organic ligands, creating porous, crystalline structures with exceptionally high surface areas.

The dicarboxylic acid functionality, combined with the nitrogen atom in the isoquinoline (B145761) ring, provides multiple binding sites for metal centers, making this compound an ideal candidate for a linker in these frameworks. umt.edu.my Research on analogous polycarboxylic acids has demonstrated the creation of MOFs and CPs with diverse topologies and properties, including gas storage, separation, and catalysis. mdpi.comrsc.orgnih.govresearchgate.netmdpi.comrsc.orgresearchgate.net For example, MOFs derived from dicarboxylic acids have been investigated as cathode materials for lithium-ion batteries and for their photoluminescence properties. researchgate.netmdpi.com Furthermore, the principles used to create Covalent Organic Frameworks (COFs) from quinoline-based carboxylic acids could be adapted for this compound to produce robust, porous polymers for applications like pollutant removal. mdpi.com

Table 1: Examples of Functional Materials from Related Carboxylic Acid Ligands

Ligand Metal Ion(s) Resulting Material Type Potential Application Reference(s)
Pyridine-3,5-dicarboxylic acid Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ Metal-Organic Framework (MOF) Structural Diversity rsc.org
Anthraquinone-2,3-dicarboxylic acid Zn²⁺, Mn²⁺ Coordination Polymer (MOF) Lithium-Ion Batteries mdpi.com
Dibenzothiophene-5,5'-dioxide-3,7-dicarboxylic acid Cd²⁺, Zn²⁺ Metal-Organic Framework (MOF) Guest-Responsive Photoluminescence researchgate.net
Quinolinecarboxylic Acid Derivatives N/A (Self-assembly) Covalent Organic Framework (COF) Water Pollutant Removal mdpi.com
4-((bis(carboxymethyl)amino)methyl)benzoic acid Dy³⁺ Coordination Polymer (MOF) Slow Magnetic Relaxation mdpi.com

Exploration of Uncharted Reactivity Pathways

While the classical reactions of carboxylic acids and isoquinolines are well-established, the exploration of uncharted reactivity pathways for this compound is a key area for future discovery. Modern synthetic methods are enabling chemists to access novel transformations that were previously challenging.

Emerging research focuses on leveraging the unique electronic properties of the isoquinoline ring system. Recent studies on related scaffolds have highlighted innovative synthetic strategies, such as:

Radical Cascade Reactions : The synthesis of isoquinoline-1,3-diones from unsaturated benzamides using radical precursors demonstrates a modern approach to building the core structure, which could be adapted for derivatization. researchgate.net

Catalytic Derivatization : The use of transition metal catalysts, such as rhodium for C-H activation or oxorhenium(V) complexes for epoxidation, opens new avenues for functionalizing the isoquinoline core in a controlled and selective manner. rsc.org

Novel Cyclization and Annulation Methods : New methods for synthesizing substituted isoquinolines and related heterocycles, including dearomatization reactions and one-pot multicomponent reactions, could be applied to build upon the this compound scaffold to create complex molecular architectures. sioc-journal.cnresearchgate.netnih.govresearchgate.net

Table 2: Potential Uncharted Reactivity Pathways for this compound

Reactivity Pathway Description Potential Outcome Reference(s)
Radical Cascade Cyclization Utilizes radical intermediates to form new rings onto the isoquinoline core. Synthesis of novel polycyclic derivatives with unique bioactivities. researchgate.net
Transition-Metal Catalyzed C-H Activation Selectively functionalizes C-H bonds on the aromatic backbone. Direct and efficient derivatization without pre-functionalized starting materials. researchgate.net
Nucleophilic Addition to Activated Isoquinoline Activation of the isoquinoline ring followed by addition of nucleophiles like Grignard reagents. Creation of substituted dihydroisoquinoline derivatives. sioc-journal.cn
Photoredox Catalysis Uses visible light to initiate novel chemical transformations under mild conditions. Green and efficient synthesis of complex derivatives. researchgate.net

High-Throughput Screening Methodologies in Chemical Discovery

High-Throughput Screening (HTS) is a powerful methodology that uses automation and robotics to rapidly test thousands to millions of chemical compounds for a specific activity. ccspublishing.org.cnnih.gov This technology can dramatically accelerate the discovery of new functional materials and bioactive molecules derived from the this compound scaffold.

Future applications of HTS in this context could include:

Materials Discovery : HTS can be used to rapidly screen different combinations of metal salts, solvents, and reaction conditions (e.g., temperature, pressure) to discover new MOFs or coordination polymers based on this compound. youtube.com This approach allows for the systematic exploration of the vast chemical space to identify materials with desired properties, such as specific pore sizes or catalytic activities.

Drug Discovery : A library of compounds derived from the this compound scaffold can be synthesized and screened against a wide range of biological targets (e.g., enzymes, receptors) to identify potential new drug candidates. nih.govsioc-journal.cn Quantitative HTS (qHTS) can provide detailed dose-response curves, offering deeper insights into the potency and efficacy of the compounds. rsc.org

Catalyst Optimization : HTS methods can be employed to screen libraries of metal complexes derived from this compound for catalytic activity in various chemical reactions, leading to the discovery of more efficient and selective catalysts.

The integration of HTS with advanced data analysis and machine learning algorithms further enhances the ability to identify promising candidates and understand structure-activity relationships, paving the way for the rational design of new molecules and materials. mdpi.com

Q & A

Q. What are the primary synthetic routes for 1,3-isoquinolinedicarboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as cyclization of substituted precursors or functionalization of isoquinoline cores. For example, carboxylation at the 1- and 3-positions can be achieved via metal-catalyzed reactions (e.g., palladium-mediated carbonylation) or direct oxidation of methyl/alkyl groups. Reaction parameters like temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd) critically affect yield and purity. Characterization via 1H^1H-NMR and HPLC-MS is essential to confirm regioselectivity and rule out side products like mono-carboxylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

  • 1H^1H-NMR : To confirm proton environments, especially aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–14 ppm).
  • IR Spectroscopy : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and 2500–3500 cm1^{-1} (broad O-H stretch of carboxylic acids).
  • Mass Spectrometry (HRMS or ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H9_9NO4_4, m/z 220.0604).
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks in solid-state forms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distributions, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the compound's carboxylate groups for hydrogen bonding. Solvation models (e.g., COSMO-RS) predict solubility in biological matrices, aiding formulation design .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., IC50_{50} values for anticancer activity) may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use established cell lines (e.g., MCF-7 for breast cancer) with controls for pH and serum content.
  • HPLC-Purified Samples : Ensure >98% purity to exclude confounding effects from byproducts.
  • Meta-Analysis : Cross-reference data across studies using platforms like PubChem BioAssay to identify trends .

Q. How do steric and electronic effects influence the functionalization of this compound?

The 1- and 3-carboxylic acid groups act as electron-withdrawing groups, directing electrophilic substitution to the 5- or 8-positions of the isoquinoline ring. Steric hindrance from adjacent substituents (e.g., chlorine at position 6) can reduce reactivity. For example, bromination (NBS, DMF) under mild conditions (50°C) favors mono-substitution, while harsher conditions (80°C, excess reagent) yield di-substituted products. Kinetic studies (monitored by 13C^{13}C-NMR) quantify activation barriers for regioselective modifications .

Methodological Guidance

Designing a stability study for this compound under physiological conditions

  • Conditions : Simulate gastric (pH 2, pepsin) and plasma (pH 7.4, 37°C) environments.
  • Analytical Tools : LC-MS/MS to track degradation products (e.g., decarboxylation to isoquinoline).
  • Kinetic Analysis : Plot concentration vs. time to determine half-life (t1/2_{1/2}) and degradation pathways.
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins) to enhance shelf-life .

Interpreting conflicting data on the compound’s solubility in polar vs. nonpolar solvents
Solubility discrepancies often stem from polymorphism or pH-dependent ionization. For polar solvents (DMSO, water), the di-anionic form (at pH > pKa2_2 ~4.5) dominates, enhancing solubility. In nonpolar solvents (hexane), the neutral form precipitates. Use potentiometric titration to determine pKa values and Hansen Solubility Parameters (HSPs) to optimize solvent selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.